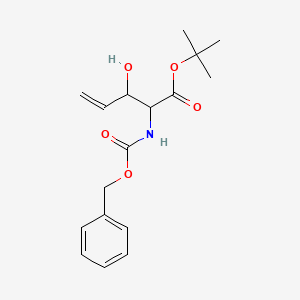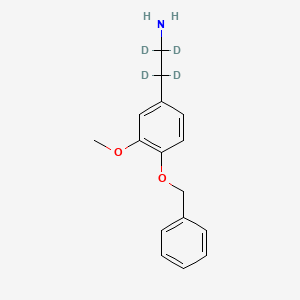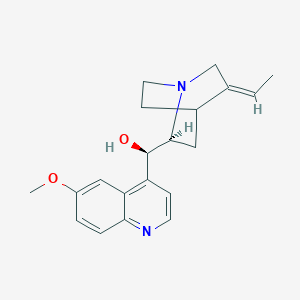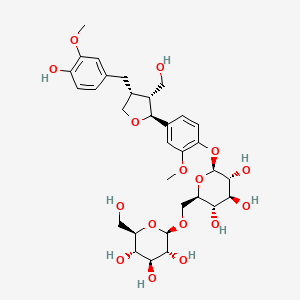
(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside is a lignan glycoside compound. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This specific compound is known for its potential health benefits and is often studied for its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol with glucose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts. Common catalysts used in these reactions are Lewis acids or enzymes that facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, ensuring a consistent and sustainable supply.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for other bioactive compounds.
Biology: The compound is investigated for its role in plant metabolism and its potential health benefits.
Medicine: Research focuses on its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: It is explored for its use in functional foods, nutraceuticals, and cosmetics due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Secoisolariciresinol Diglucoside: Another lignan glycoside with similar biological activities.
Pinoresinol Diglucoside: Known for its antioxidant and anti-inflammatory properties.
Matairesinol Diglucoside: Studied for its potential health benefits and bioactivity.
Uniqueness
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of lariciresinol as the aglycone. This structural uniqueness contributes to its distinct biological activities and potential health benefits.
Propiedades
Fórmula molecular |
C32H44O16 |
|---|---|
Peso molecular |
684.7 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |
Clave InChI |
ASBUJZATOUFOJD-NCIRKIHRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


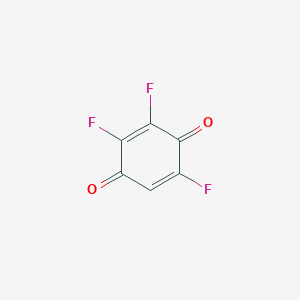
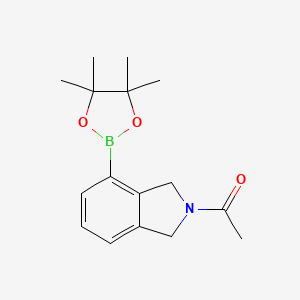


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
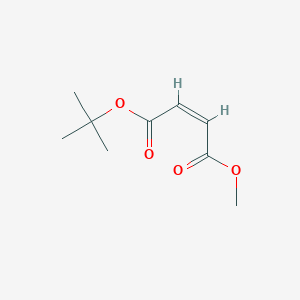

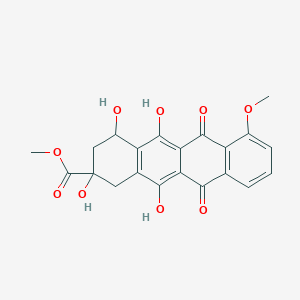
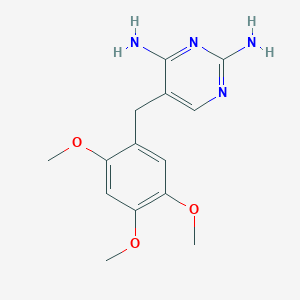
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
